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Compound of Interest

Compound Name:
6-Chloro-2-phenyl-1,3-

benzothiazole

CAS No.: 7466-32-2

Cat. No.: B169005

Get Quote

Critical Data & Experimental Protocols for Drug Discovery

Executive Summary
The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting potent

antitumor, antimicrobial, and neuroprotective properties. 6-chloro-2-phenyl-1,3-benzothiazole
(CAS: 7466-32-2) represents a critical derivative where the C6-chlorine substituent modulates

lipophilicity and metabolic stability compared to the parent 2-phenylbenzothiazole.

Precise characterization of this compound is essential for reproducibility in biological assays.

This guide establishes the melting point (MP) as a primary quality attribute (PQA),

distinguishing the pure 6-chloro isomer (MP: 156–157 °C) from its lower-melting regioisomers

and the parent scaffold.

Physicochemical Profile
The following data aggregates experimentally validated values from high-purity synthesis

workflows.
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Table 1: Core Physical Constants
Property Value Notes

Compound Name
6-chloro-2-phenyl-1,3-

benzothiazole
IUPAC

CAS Registry 7466-32-2 Distinct from parent (883-93-2)

Molecular Formula C₁₃H₈ClNS

Molecular Weight 245.73 g/mol

Melting Point (Pure) 156 – 157 °C
Recrystallized from

Hexane/EtOAc [1]

Melting Point (Crude) 130 – 132 °C
Often indicates isomer

contamination [2]

Appearance White prisms/needles Crystalline solid

Solubility DMSO, DMF, CHCl₃ Insoluble in water

Critical Insight: The melting point of the parent 2-phenylbenzothiazole is 113–114 °C. A melting

point depression in your sample toward this value, or a broad range (e.g., 120–140 °C), strongly

suggests incomplete chlorination or contamination with the dehalogenated byproduct.

Synthetic Pathway & Mechanism
The synthesis of 6-chloro-2-phenylbenzothiazole typically proceeds via the condensation of 2-

amino-5-chlorothiophenol with benzaldehyde, followed by oxidative cyclization. This route is

preferred over the Jacobson cyclization of thiobenzanilides for this specific derivative due to

higher regioselectivity.

Mechanism of Action[4]
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Condensation: The amine group of the thiophenol attacks the aldehyde carbonyl, forming a

Schiff base (imine) intermediate.

Cyclization: Oxidative closure (often using oxidants like DMSO/I₂, O₂/catalyst, or Na₂S₂O₅)

forms the thiazole ring.
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Figure 1: Synthetic workflow from precursors to purified crystal. The oxidative cyclization step is

the critical determinant of yield and initial purity.

Experimental Protocol: Synthesis & Purification
This protocol is designed to maximize regioselectivity and ensure the isolation of the high-

melting polymorph.

Reagents
2-Amino-5-chlorobenzenethiol (1.0 equiv)

Benzaldehyde (1.1 equiv)

Sodium metabisulfite (Na₂S₂O₅) (1.5 equiv) or suitable oxidant

Solvent: DMF or DMSO (Reaction); Hexane/Ethyl Acetate (Purification)
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Step-by-Step Procedure
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chlorobenzenethiol (5 mmol)

and benzaldehyde (5.5 mmol) in DMF (10 mL).

Oxidant Addition: Add Na₂S₂O₅ (7.5 mmol) to the mixture.

Thermal Cycle: Heat the mixture to 120 °C for 4–6 hours. Monitor via TLC (Eluent: 10%

EtOAc in Hexane). The product spot will be less polar than the starting amine.

Work-up:

Cool the reaction mixture to room temperature.

Pour into crushed ice/water (100 mL) with vigorous stirring.

Filter the resulting precipitate. This is the Crude Solid (MP typically 130–145 °C).

Purification (Critical for MP Validation):

Dissolve the crude solid in hot Ethyl Acetate.

Slowly add Hexane until slight turbidity is observed.

Allow to cool slowly to 4 °C.

Collect the white prismatic crystals.

Dry: Vacuum dry at 45 °C for 12 hours.

Validation Check
Target MP: 156–157 °C.

Acceptable Range: 155–158 °C.

QC Failure: If MP < 150 °C, recrystallize again. Lower MP indicates trapped solvent or

regioisomer contamination (e.g., 4-chloro isomer).
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Characterization Data
To confirm identity beyond the melting point, compare spectral data against these standard

values.

¹H NMR (400 MHz, CDCl₃):

δ 8.05–8.10 (m, 2H, Phenyl-H)

δ 7.96 (d, J = 8.7 Hz, 1H, Benzothiazole-H4)[1]

δ 7.86 (d, J = 2.0 Hz, 1H, Benzothiazole-H7)

δ 7.45–7.55 (m, 3H, Phenyl-H)

δ 7.43 (dd, J = 8.7, 2.0 Hz, 1H, Benzothiazole-H5)

IR (KBr): 3060 cm⁻¹ (C-H arom), 1645 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

Quality Control Decision Tree
Use this logic flow to assess the quality of synthesized batches before using them in biological

assays.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

http://pstorage-acs-6854636.s3.amazonaws.com/13894565/ol8b03679_si_001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169005?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesized Batch

Measure Melting Point

MP: 156-157°C MP: 130-150°C MP: 110-115°C

PASS: High Purity
Proceed to Bioassay

FAIL: Impure/Isomer Mix
Recrystallize (Hex/EtOAc)

FAIL: Wrong Product
(Likely Parent Compound)

Check Starting Material

Click to download full resolution via product page

Figure 2: Quality Control Decision Matrix based on thermal analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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